molecular formula C16H29NOSSn B112333 2-Formyl-4-(tributylstannyl)thiazole CAS No. 231278-14-1

2-Formyl-4-(tributylstannyl)thiazole

Cat. No. B112333
M. Wt: 402.2 g/mol
InChI Key: SWNXZUKRZWHDGZ-UHFFFAOYSA-N
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Description

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .


Molecular Structure Analysis

The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.


Physical And Chemical Properties Analysis

2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .

Scientific Research Applications

Organic Synthesis Methodologies

  • Stille Cross-Coupling Reactions: A related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serves as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille palladium-catalyzed cross-coupling reaction. This method highlights the utility of tributylstannyl moieties in facilitating cross-coupling reactions, offering a pathway to diverse heteroaromatic compounds with potential applications in drug discovery and materials science (Bookser, 2000).

Medicinal Chemistry

  • Anticancer and Antimicrobial Agents

    Research has led to the synthesis of new compounds bearing the thiazole and thiazolidinone scaffolds, demonstrating significant anti-inflammatory and antimicrobial activities. These findings underscore the thiazole moiety's potential in developing new therapeutic agents. For instance, compounds incorporating thiazole and thiazolidinone have shown better anti-inflammatory activity than the reference drug Celecoxib, indicating the structural importance of thiazole in bioactive molecules (Khillare et al., 2014).

  • Antibacterial Activity

    Another study focused on synthesizing new series of heterocyclic compounds containing the thiazole moiety, which exhibited promising antibacterial activity against various bacterial strains. This highlights thiazole derivatives' potential as scaffolds in antibiotic drug development (Abdel‐Galil et al., 2018).

Materials Science

  • Semiconductors for Plastic Electronics: Thiazolo[5,4-d]thiazoles, compounds closely related to 2-Formyl-4-(tributylstannyl)thiazole, are highlighted as promising building blocks in the synthesis of semiconductors for organic electronics. Their electron-deficient nature and rigid planar structure facilitate efficient π–π overlap, crucial for high-performance organic semiconductors used in photovoltaics and other electronic applications (Bevk et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitors for Metals: Thiazoles have been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, compounds containing the thiazole moiety have demonstrated high efficiency as corrosion inhibitors for copper, suggesting potential industrial applications in metal preservation (Farahati et al., 2019).

Safety And Hazards

The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .

properties

IUPAC Name

4-tributylstannyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXZUKRZWHDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586025
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(tributylstannyl)thiazole

CAS RN

231278-14-1
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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